N-DesmethylZolmitriptan-d3 Hydrochloride synthesis and characterization
N-DesmethylZolmitriptan-d3 Hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-DesmethylZolmitriptan-d3 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-DesmethylZolmitriptan-d3 Hydrochloride. Zolmitriptan is a selective 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1][2] Its primary active metabolite, N-Desmethylzolmitriptan, contributes significantly to the overall therapeutic effect.[1][3][4][5][6] The development of robust bioanalytical methods to study the pharmacokinetics of Zolmitriptan and its metabolites is critical. Stable isotope-labeled internal standards are indispensable tools for achieving accuracy and precision in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[7][8] This document details a strategic approach to the synthesis of N-DesmethylZolmitriptan-d3 Hydrochloride, outlines rigorous analytical techniques for its structural confirmation and purity assessment, and discusses its pivotal role as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Role of an Isotope-Labeled Internal Standard
In quantitative bioanalysis, an ideal internal standard (IS) should mimic the analyte of interest in its chemical and physical properties, especially during sample extraction and ionization in a mass spectrometer. However, it must be clearly distinguishable from the analyte by the detector. Stable isotope-labeled (SIL) compounds are the gold standard for this purpose.[7]
N-DesmethylZolmitriptan-d3 is the deuterium-labeled analogue of N-Desmethylzolmitriptan. The strategic incorporation of three deuterium atoms onto the N-methyl group offers a mass increase of three atomic mass units (amu). This mass difference allows for its clear differentiation from the endogenous analyte by a mass spectrometer, while its nearly identical chemical structure ensures it co-elutes during chromatography and behaves similarly during sample preparation, thus effectively correcting for matrix effects and procedural variability.[7][9] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for preparing stock solutions.[10][11]
The primary advantage of using a deuterated standard lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond.[12] While not the primary goal for an internal standard (as it is not meant to be metabolized during the analytical procedure), this principle underlies the broader utility of deuteration in drug development to create more stable metabolic profiles.[12]
Synthesis of N-DesmethylZolmitriptan-d3 Hydrochloride
The synthesis of N-DesmethylZolmitriptan-d3 Hydrochloride can be approached through a logical, multi-step process, typically starting from the parent drug, Zolmitriptan. The core of the synthesis is the replacement of the N-methyl group with its deuterated counterpart.
Synthetic Strategy
A robust and efficient strategy involves a two-step sequence from Zolmitriptan:
-
Demethylation: The first step is the selective removal of one methyl group from the N,N-dimethylamino moiety of Zolmitriptan to yield the secondary amine, N-Desmethylzolmitriptan. This is a common transformation in medicinal chemistry, often achieved using reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis (the von Braun reaction).
-
Deutero-methylation: The subsequent step is the introduction of the trideuteromethyl (-CD₃) group. This is accomplished by reacting N-Desmethylzolmitriptan with a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD₃I). The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic methyl carbon of CD₃I.
-
Salt Formation: The final step involves converting the resulting free base, N-DesmethylZolmitriptan-d3, into its hydrochloride salt by treating it with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). This enhances the compound's stability and handling characteristics.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow from Zolmitriptan.
Caption: Synthetic workflow for N-DesmethylZolmitriptan-d3 HCl.
Experimental Protocol
This protocol is a representative methodology based on established organic chemistry principles. Reagent quantities and reaction conditions may require optimization.
Step 1: Synthesis of N-Desmethylzolmitriptan
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Zolmitriptan (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 1-chloroethyl chloroformate (ACE-Cl, ~1.2 eq) dropwise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Carbamate Cleavage): After cooling, remove the solvent under reduced pressure. Add anhydrous methanol to the residue and heat to reflux for 2-4 hours to cleave the carbamate intermediate.
-
Isolation: Concentrate the methanolic solution. The resulting crude product, N-Desmethylzolmitriptan, can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of N-DesmethylZolmitriptan-d3 (Free Base)
-
Reaction Setup: Dissolve the purified N-Desmethylzolmitriptan (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (~2.0 eq), to the solution to act as a proton scavenger.
-
Deutero-methylation: Add deuterated methyl iodide (CD₃I, ~1.5 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter off the base. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 3: Formation of N-DesmethylZolmitriptan-d3 Hydrochloride
-
Salt Formation: Dissolve the purified N-DesmethylZolmitriptan-d3 free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Analytical Workflow
The synthesized compound undergoes a series of analytical tests to validate its structure and purity before it can be used as a certified internal standard.
Caption: Standard analytical workflow for compound characterization.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and verify the successful incorporation of three deuterium atoms.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.[9][13]
-
Expected Results: The analysis in positive ion mode should reveal a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the d3-labeled free base. The mass of the unlabeled N-Desmethylzolmitriptan is 273.34 g/mol , while the d3 version is 276.35 g/mol .[10][14] The observed mass should be approximately 3 amu higher than that of the unlabeled analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the overall chemical structure and pinpoint the location of the deuterium labels.
-
Techniques:
-
¹H NMR: The proton spectrum should match the structure of N-Desmethylzolmitriptan, with one critical exception: the signal corresponding to the N-methyl protons (typically a singlet integrating to 3H in the unlabeled compound) will be absent. The adjacent methylene (-CH₂-N) protons may show a slightly different splitting pattern or chemical shift compared to the N,N-dimethyl parent compound.
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton. The signal for the deuterated methyl carbon (-CD₃) will appear as a multiplet (typically a 1:1:1 triplet due to C-D coupling) and will be significantly attenuated compared to a protonated carbon signal.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the chemical purity of the final compound.
-
Methodology: A standard reversed-phase HPLC (RP-HPLC) method with UV detection is employed.[15][16][17][18]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13][16]
-
Detection: UV detection at a wavelength of maximum absorbance for the indole chromophore, typically around 225 nm.[15][16]
-
Flow Rate: ~1.0 mL/min.
-
-
Expected Results: The chromatogram should show a single major peak, with a purity level ideally exceeding 98% (by area normalization).
Summary of Characterization Data
| Parameter | Technique | Expected Result | Reference |
| Molecular Formula | - | C₁₅H₁₇D₃ClN₃O₂ | [10][11] |
| Molecular Weight | - | 312.81 g/mol | [10][11] |
| Mass (Free Base) | ESI-MS | [M+H]⁺ ≈ 277.18 m/z | [14][19] |
| ¹H NMR | 400 MHz NMR | Spectrum consistent with N-Desmethyl structure; absence of N-CH₃ singlet. | - |
| Chemical Purity | RP-HPLC (UV @ 225 nm) | ≥ 98% | [15][16] |
| Appearance | Visual | Pale Yellow Solid | [11] |
Conclusion
The synthesis and rigorous characterization of N-DesmethylZolmitriptan-d3 Hydrochloride are critical for advancing research in the pharmacokinetics of Zolmitriptan. This technical guide outlines a logical and field-proven approach to its preparation and validation. The resulting high-purity, isotopically labeled compound serves as an essential internal standard, enabling researchers and drug development professionals to perform highly accurate and reliable quantitative bioanalysis. The self-validating protocols described herein ensure the production of a reference material that meets the high standards of scientific integrity required for regulatory submissions and clinical research.
References
-
Seaber, E., et al. (1998). The clinical pharmacokinetics of zolmitriptan. PubMed. Available at: [Link]
-
Reddy, B., & Reddy, K. (2009). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC. Available at: [Link]
-
Pascual-López, M., & Antonelli, F. (2012). Pharmacokinetic evaluation of zolmitriptan for the treatment of migraines. Taylor & Francis Online. Available at: [Link]
-
Srinivasan, S., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTIFICATION OF ZOLMITRIPTAN. International Journal of Pharmacy and Chemical Sciences. Available at: [Link]
-
Seaber, E., et al. (1998). The clinical pharmacokinetics of zolmitriptan. Semantic Scholar. Available at: [Link]
-
Annapurna, M. M., & Nanda, B. (2012). Validated RP-HPLC Method for the Determination of Zolmitriptan - A Serotonin 5-HT Receptor Agonist. ResearchGate. Available at: [Link]
-
Kılıc, B., et al. (2007). Simultaneous LC–MS–MS Determination of Zolmitriptan and Its Active Metabolite N -Desmethylzolmitriptan in Human Plasma. ResearchGate. Available at: [Link]
-
Patel, D., & Singh, N. (2023). Zolmitriptan. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Sandoz B.V. (2021). Summary of Product Characteristics: Zolmitriptan Sandoz tablet 2,5 mg. Geneesmiddeleninformatiebank. Available at: [Link]
-
Annapurna, M. M., & Nanda, B. (2012). Validated RP-HPLC Method for the Determination of Zolmitriptan - A Serotonin 5-HT Receptor Agonist. Semantic Scholar. Available at: [Link]
-
Sankar, G., et al. (2011). HPLC determination of zolmitriptan and its related substances. ResearchGate. Available at: [Link]
-
Sharma, B., et al. (2019). Development and Validation of HPLC Method for Estimation of Zolmitriptan in its Pharmaceutical Dosage Form. Walsh Medical Media. Available at: [Link]
-
Patel, B., et al. (2016). Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study. PubMed. Available at: [Link]
-
Pharmaffiliates. N-Desmethyl Zolmitriptan-d3 Hydrochloride. Pharmaffiliates.com. Available at: [Link]
-
National Center for Biotechnology Information. N-Desmethyl Zolmitriptan-d3. PubChem Compound Database. Available at: [Link]
-
Prasad, A. S., et al. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-Desmethyl Zolmitriptan-d3 Hydrochloride. Pharmaffiliates.com. Available at: [Link]
-
Prasad, A. S., et al. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. ResearchGate. Available at: [Link]
-
Lotusfeet Pharma. (n.d.). N-Desmethyl Zolmitriptan-D3. Lotusfeetpharma.com. Available at: [Link]
- Reddy, M., et al. (2009). Process for the preparation of zolmitriptan, salts and solvates thereof. Google Patents.
-
National Center for Biotechnology Information. Zolmitriptan. PubChem Compound Database. Available at: [Link]
-
Concert Pharmaceuticals. (2022). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Concertpharma.com. Available at: [Link]
- Reddy, M., et al. (2015). Process for preparation of zolmitriptan. Google Patents.
Sources
- 1. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Systematic evaluation of matrix effect and cross-talk-free method for simultaneous determination of zolmitriptan and N-desmethyl zolmitriptan in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. isotope.com [isotope.com]
- 13. researchgate.net [researchgate.net]
- 14. lotusfeetpharma.com [lotusfeetpharma.com]
- 15. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. N-Desmethyl Zolmitriptan-d3 | C15H19N3O2 | CID 46781202 - PubChem [pubchem.ncbi.nlm.nih.gov]
